Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11IO3 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(4-iodophenyl)acetate |
InChI |
InChI=1S/C10H11IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3 |
InChI Key |
PNELABTZUPVTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)I)O |
Origin of Product |
United States |
Investigation of Reaction Mechanisms Involving Ethyl 2 Hydroxy 2 4 Iodophenyl Acetate
Mechanistic Pathways of Key Chemical Transformations
The reactivity of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is primarily dictated by its three main functional components: the secondary benzylic alcohol, the ethyl ester, and the iodophenyl group. Key chemical transformations include oxidation of the alcohol, hydrolysis of the ester, and cross-coupling reactions at the carbon-iodine bond.
Oxidation of the α-Hydroxy Group: The secondary alcohol group is susceptible to oxidation to form the corresponding α-keto ester, ethyl 2-(4-iodophenyl)-2-oxoacetate. The mechanism of this transformation is highly dependent on the oxidant used. For instance, with chromic acid, the oxidation of a similar compound, ethyl mandelate, is proposed to proceed via the formation of a chromate (B82759) ester intermediate. This is followed by a rate-determining step involving the rupture of the C-H bond at the α-carbon. The reaction is first order with respect to the oxidant, the ester, and hydrogen ions.
A plausible mechanistic pathway for the oxidation of this compound with a chromium(VI) reagent is as follows:
Formation of Chromate Ester: The hydroxyl group of the substrate attacks the chromium trioxide (or its protonated form) to form a chromate ester.
Product Formation: The resulting intermediate collapses to form the α-keto ester and a chromium(IV) species, which can undergo further reactions.
Hydrolysis of the Ester Group: The ethyl ester functionality can undergo hydrolysis under either acidic or basic conditions to yield 2-hydroxy-2-(4-iodophenyl)acetic acid.
Acid-Catalyzed Hydrolysis: This reaction typically proceeds through a series of equilibrium steps. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that generally follows a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the ethoxide ion, a strong base, is driven by the formation of the more stable carboxylate anion. A final protonation step (during workup) yields the carboxylic acid.
Palladium-Catalyzed Cross-Coupling Reactions: The 4-iodophenyl group provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in C-C bond formation. The general catalytic cycle for these reactions, for instance a Suzuki coupling, can be described as follows:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) intermediate.
Transmetalation: In a Suzuki coupling, a boronic acid derivative (in the presence of a base) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Elucidation of Reactive Intermediates and Transition States
The transformations of this compound involve several key reactive intermediates and transition states that dictate the reaction pathways and kinetics.
Intermediates in Oxidation: In the oxidation of the α-hydroxy ester, the primary intermediate is the aforementioned chromate ester. The transition state for the rate-determining step involves the partial breaking of the C-H bond and the Cr-O bond, with a concerted flow of electrons. For oxidations proceeding via a hydride transfer mechanism, a key intermediate would be a carbocation at the benzylic position, stabilized by the adjacent phenyl ring.
Intermediates in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the key reactive intermediates are organopalladium species. The arylpalladium(II) halide formed after oxidative addition is a crucial intermediate. The subsequent transmetalation step also proceeds through a transient intermediate where both the aryl group from the substrate and the organic group from the coupling partner are coordinated to the palladium center before reductive elimination. The nature of the ligands on the palladium catalyst plays a significant role in stabilizing these intermediates and influencing the efficiency of the catalytic cycle.
Below is a table summarizing the key reactive intermediates in the discussed transformations:
| Reaction Type | Key Reactive Intermediate | Description |
| Oxidation | Chromate Ester | Formed by the reaction of the alcohol with a Cr(VI) oxidant. |
| Benzylic Carbocation | A potential intermediate in hydride transfer oxidation mechanisms. | |
| Hydrolysis | Tetrahedral Intermediate | An sp3-hybridized carbon species formed by nucleophilic attack on the carbonyl group. |
| Cross-Coupling | Arylpalladium(II) Halide | Formed after the oxidative addition of the C-I bond to a Pd(0) catalyst. |
Catalytic Aspects in the Chemical Reactivity Profile
Catalysis is central to unlocking the synthetic potential of this compound, enabling transformations under milder conditions and with greater selectivity.
Catalysis in Oxidation: While strong stoichiometric oxidants can be used, catalytic oxidation methods offer a more sustainable approach. For instance, transition metal complexes can catalyze the aerobic oxidation of benzylic alcohols. A plausible mechanism involves the formation of a metal-alkoxide complex, followed by a β-hydride elimination to yield the ketone and a metal-hydride species. The metal catalyst is then regenerated by molecular oxygen.
Catalysis in Hydrolysis: The hydrolysis of the ester group is classically catalyzed by acids and bases. More recently, enzymatic catalysis using hydrolases has gained prominence for its high selectivity, particularly for chiral substrates. These enzymes operate via a catalytic triad (B1167595) (e.g., serine, histidine, aspartate) in their active site, which facilitates the nucleophilic attack on the ester carbonyl.
Catalysis in Cross-Coupling Reactions: The choice of catalyst and ligands is paramount in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the palladium center influence the rates of oxidative addition and reductive elimination. For instance, bulky, electron-rich ligands can promote the oxidative addition step and stabilize the active Pd(0) species. The turnover number (TON), a measure of catalyst efficiency, can be exceptionally high with optimized catalyst systems.
The following table provides an overview of catalysts used in analogous transformations:
| Transformation | Catalyst Type | Example(s) | Role of Catalyst |
| Oxidation | Transition Metal Complexes | Ru complexes, Cu(III) complexes | Facilitates activation of the C-H bond and reaction with an oxidant (e.g., O2). |
| Hydrolysis | Acids/Bases | H2SO4, NaOH | Protonates the carbonyl oxygen (acid) or provides the nucleophile (base). |
| Enzymes | Lipases, Esterases | Provides a specific active site to bind the substrate and catalyze nucleophilic attack. | |
| Cross-Coupling | Palladium Complexes | Pd(PPh3)4, Pd(OAc)2 with phosphine ligands | Facilitates the oxidative addition, transmetalation, and reductive elimination steps. |
Advanced Spectroscopic and Structural Characterization of Ethyl 2 Hydroxy 2 4 Iodophenyl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. emory.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's stereochemistry and conformation.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate displays characteristic signals corresponding to the different types of protons in the molecule. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern readily identifiable in the spectrum of similar ester-containing compounds like ethyl acetate (B1210297). youtube.comaskfilo.comchemicalbook.com The aromatic protons on the iodophenyl ring exhibit splitting patterns consistent with a 1,4-disubstituted benzene (B151609) ring. The methine proton (CH) adjacent to the hydroxyl and phenyl groups, and the hydroxyl proton (OH) itself, will also present distinct signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals include those for the carbonyl carbon of the ester, the carbons of the aromatic ring (with the carbon attached to the iodine atom showing a characteristic chemical shift), the methine carbon, and the carbons of the ethyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups. weebly.com
2D NMR Techniques: To definitively assign all proton and carbon signals and establish connectivity, a suite of 2D NMR experiments is utilized. weebly.com
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and between adjacent protons on the aromatic ring. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is invaluable for connecting different fragments of the molecule, for instance, showing correlations from the ethyl group protons to the carbonyl carbon, and from the aromatic and methine protons to the surrounding carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, which is critical for conformational analysis.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| Ethyl-CH₃ | ~1.2 | ~14 | Triplet |
| Ethyl-CH₂ | ~4.2 | ~62 | Quartet |
| Methine-CH | ~5.1 | ~72 | Singlet |
| Hydroxyl-OH | Variable | - | Singlet |
| Aromatic-CH | ~7.2-7.7 | ~128-138 | Doublet |
| Carbonyl-C=O | - | ~172 | - |
| Aromatic-C-I | - | ~95 | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
While this compound possesses a single chiral center at the carbon bearing the hydroxyl group, leading to the existence of enantiomers, standard NMR techniques in an achiral solvent will not differentiate between them. However, advanced NMR methods can be employed to study the molecule's preferred conformation in solution.
Dynamic NMR (DNMR) studies, which involve recording spectra over a range of temperatures, can reveal information about the energy barriers to bond rotation. unibas.it For instance, the rotation around the C-C bond connecting the stereocenter and the phenyl ring could be investigated. Nuclear Overhauser Effect (NOE) experiments, particularly 2D NOESY, are powerful for determining through-space proximity of protons, which helps in elucidating the dominant conformation of the molecule. iranchembook.ir By observing which protons show NOE correlations, a 3D model of the molecule's average structure in solution can be constructed.
Mass Spectrometry (MS) Techniques for Structural Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov
High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. This precision allows for the determination of its elemental formula. For this compound (C₁₀H₁₁IO₄), HRMS would be used to confirm the presence and number of carbon, hydrogen, iodine, and oxygen atoms by matching the experimentally measured exact mass to the theoretically calculated mass. This is a critical step in confirming the identity of the compound.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern provides valuable structural information. nih.gov In the case of this compound, common fragmentation pathways for esters would be expected. libretexts.org
Expected Fragmentation Patterns:
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters.
Loss of ethanol (B145695) (CH₃CH₂OH): Another potential fragmentation pathway.
Cleavage of the C-C bond between the methine carbon and the phenyl ring.
Decarboxylation: Loss of CO₂ from the ester group.
By analyzing the masses of these fragment ions, the connectivity of the different parts of the molecule can be confirmed. For example, the observation of a fragment corresponding to the iodophenyl group would confirm the presence of this moiety.
Interactive Data Table: Predicted HRMS and Major MS/MS Fragments
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₀H₁₂IO₄⁺ | 322.9775 | Protonated molecular ion |
| [M-C₂H₅O]⁺ | C₈H₆IO₃⁺ | 276.9407 | Loss of ethoxy radical |
| [C₇H₆I]⁺ | C₇H₆I⁺ | 216.9560 | Iodobenzyl cation |
| [C₆H₄I]⁺ | C₆H₄I⁺ | 202.9403 | Iodophenyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups:
O-H Stretch: A broad band typically in the region of 3500-3200 cm⁻¹, corresponding to the hydroxyl group.
C-H Stretches: Signals for aromatic and aliphatic C-H bonds, usually found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=O Stretch: A strong, sharp absorption band around 1750-1730 cm⁻¹ is characteristic of the ester carbonyl group.
C-O Stretches: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O single bonds of the ester and the alcohol.
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds. The aromatic ring vibrations and the C-I bond stretch would likely be more prominent in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H (Alcohol) | 3500-3200 (broad) | Weak |
| C=O (Ester) | 1750-1730 (strong) | Moderate |
| C-O (Ester/Alcohol) | 1300-1000 | Weak |
| Aromatic C=C | 1600-1450 | Strong |
| C-I | ~500-600 | Strong |
By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Without a solved crystal structure, it is not possible to present a data table with crystallographic parameters such as crystal system, space group, unit cell dimensions, and refinement statistics. Furthermore, the determination of the absolute configuration and a detailed description of the molecular conformation, including specific bond lengths and angles, are entirely dependent on this experimental data.
Analysis of Intermolecular Interactions and Crystal Packing Architectures
Similarly, an analysis of the intermolecular forces that govern the crystal packing of this compound cannot be conducted. This includes the identification and characterization of potential hydrogen bonds, halogen bonds, or other non-covalent interactions that dictate the three-dimensional arrangement of the molecules in the solid state. Consequently, a data table detailing these interactions cannot be created.
Further research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is required to elucidate the structural details requested.
Computational Chemistry and Theoretical Investigations of Ethyl 2 Hydroxy 2 4 Iodophenyl Acetate
Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These studies typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial in determining the molecule's electron-donating and accepting capabilities. From these, various reactivity descriptors can be derived, including electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity.
For analogous compounds, such as ethyl-2-(4-aminophenoxy)acetate, DFT calculations have been used to determine these electronic descriptors. mdpi.comresearchgate.net For instance, the HOMO and LUMO energy gap is a key indicator of chemical stability. mdpi.comresearchgate.net However, specific studies detailing the electronic properties and reactivity descriptors for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate are not present in the surveyed literature. Such a study would provide valuable insights into its stability, reactivity, and potential interaction with other chemical species.
Molecular Modeling for Conformational Landscape Exploration
The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. Molecular modeling techniques, including conformational analysis, are employed to explore the potential energy surface of a molecule and identify its stable conformers. This is particularly important for flexible molecules like this compound, which possesses several rotatable bonds.
Understanding the conformational landscape is critical for predicting a molecule's behavior in different environments and its ability to interact with biological targets. While conformational analyses of various cyclic and acyclic acetals have been conducted using DFT calculations to understand stereoelectronic effects and conformational preferences, a specific exploration of the conformational space of this compound is not documented in the available research. researchgate.net
Prediction of Spectroscopic Parameters and Experimental Data Validation
Computational methods are frequently used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions serve as a valuable tool for the interpretation and validation of experimental spectroscopic data, aiding in the structural elucidation of newly synthesized compounds.
For instance, in studies of related acetate (B1210297) derivatives, Time-Dependent DFT (TD-DFT) has been successfully used to calculate UV-Vis spectra, showing good agreement with experimental data. mdpi.comresearchgate.net Similarly, DFT calculations have been used to predict NMR chemical shifts for other complex organic molecules. researchgate.net However, a dedicated computational study predicting the spectroscopic parameters of this compound and validating them against experimental findings is currently absent from the scientific literature.
Reaction Pathway Analysis and Selectivity Predictions through Computational Methods
Computational chemistry offers powerful methodologies for investigating reaction mechanisms, determining transition state structures, and calculating activation energies. This allows for the prediction of reaction pathways and the rationalization of observed selectivity (e.g., regioselectivity and stereoselectivity).
While computational studies on the reaction pathways of various organic reactions are common, specific analyses of the formation or subsequent reactions of this compound are not available. Such investigations would be instrumental in optimizing synthetic routes and understanding the chemical transformations involving this compound.
Synthetic Utility and Derivative Chemistry of Ethyl 2 Hydroxy 2 4 Iodophenyl Acetate
Role as a Versatile Precursor and Building Block in Complex Molecule Synthesis
The true synthetic power of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate lies in its capacity to serve as a multifunctional precursor. Organic chemists can leverage its different reactive sites in a controlled, sequential manner to build intricate molecular frameworks.
The aryl iodide is arguably its most significant feature for complex synthesis. It is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This allows for the direct attachment of diverse substituents—such as aryl, vinyl, alkynyl, or amino groups—to the phenyl ring, dramatically increasing molecular complexity.
Simultaneously, the α-hydroxy ester portion of the molecule is a classic synthon. The hydroxyl group can be used to form ethers or esters, or it can be oxidized to a ketone, providing a different avenue for subsequent chemical transformations. This dual reactivity makes the compound a linchpin in synthetic strategies that require the assembly of several different fragments onto a central aromatic core.
Development of New Synthetic Methodologies Leveraging its Functional Groups
The unique combination of functional groups in this compound makes it an interesting substrate for the development of novel synthetic methodologies. For instance, researchers could explore one-pot reactions where multiple functional groups are transformed sequentially without the need for isolating intermediates. An example could be a tandem reaction involving a Sonogashira coupling at the iodide position, followed by an intramolecular cyclization that involves the hydroxyl or ester group to form complex heterocyclic systems.
Furthermore, the development of chemoselective reactions is a key area where this molecule could be instrumental. Methodologies could be designed to selectively functionalize one site while leaving the others untouched. For example, developing a catalyst system that promotes a reaction at the aryl iodide without affecting the sensitive α-hydroxy ester moiety would be a valuable contribution to synthetic chemistry. Such selective transformations are crucial for efficient and elegant synthesis, avoiding the need for cumbersome protection-deprotection steps.
Synthesis of Structural Analogs and Derivatives for Exploring Chemical Space and Reactivity
By systematically modifying each functional group of this compound, a diverse library of structural analogs can be generated. This exploration of chemical space is fundamental in fields like medicinal chemistry and materials science, where subtle structural changes can lead to significant differences in biological activity or physical properties.
The table below illustrates potential derivatives that can be synthesized from the parent compound, showcasing the exploration of chemical space.
| Parent Compound | Modification Site | Reagent/Reaction Type | Derivative Product |
| This compound | Aryl Iodide | Phenylboronic acid / Suzuki Coupling | Ethyl 2-hydroxy-2-([1,1'-biphenyl]-4-yl)acetate |
| This compound | Aryl Iodide | Terminal alkyne / Sonogashira Coupling | Ethyl 2-hydroxy-2-(4-(alkynyl)phenyl)acetate |
| This compound | Aryl Iodide | Amine / Buchwald-Hartwig Amination | Ethyl 2-(4-(amino)phenyl)-2-hydroxyacetate |
| This compound | Hydroxyl Group | Acyl chloride / Acylation | Ethyl 2-acetoxy-2-(4-iodophenyl)acetate |
| This compound | Hydroxyl Group | Alkyl halide / Williamson Ether Synthesis | Ethyl 2-alkoxy-2-(4-iodophenyl)acetate |
| This compound | Ester Group | NaOH / Saponification | 2-hydroxy-2-(4-iodophenyl)acetic acid |
| This compound | Ester Group | Amine / Amidation | 2-hydroxy-2-(4-iodophenyl)acetamide |
Strategies for Functionalization of the Aryl Iodide and Hydroxyl/Ester Moieties
The selective functionalization of this compound requires a strategic approach, choosing reaction conditions that target one group over the others.
Functionalization of the Aryl Iodide: The aryl iodide is typically the most versatile handle for modification via transition-metal catalysis.
Suzuki-Miyaura Coupling: Reacting the compound with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, replacing iodine with an aryl or vinyl group.
Sonogashira Coupling: This palladium/copper-catalyzed reaction with terminal alkynes is a highly effective method for installing alkynyl groups, leading to precursors for more complex structures.
Heck Coupling: The reaction with alkenes under palladium catalysis attaches a vinyl group at the iodide position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of aniline (B41778) derivatives.
Functionalization of the Hydroxyl Group: The secondary alcohol can be modified through several classic organic reactions.
Esterification/Acylation: Treatment with acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, converts the hydroxyl group into an ester. This can serve as a protecting group or introduce new functionality.
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, yields an ether.
Oxidation: Mild oxidizing agents can convert the secondary alcohol to a ketone (ethyl 2-(4-iodophenyl)-2-oxoacetate), which opens up further synthetic possibilities through reactions at the carbonyl group.
Functionalization of the Ester Moiety: The ethyl ester group can also be readily transformed.
Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid. This introduces a new acidic functional group that can be used for further reactions, such as amide bond formation.
Transesterification: Reacting with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.
Amidation: Direct reaction with amines, sometimes requiring elevated temperatures or conversion of the ester to a more reactive acyl chloride, can produce the corresponding amide.
By carefully selecting the sequence and conditions for these transformations, chemists can utilize this compound as a versatile platform to construct a wide range of complex and potentially valuable molecules.
Q & A
Q. What are the established synthetic routes for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate?
- Methodological Answer : The compound is synthesized via two primary pathways:
- Two-step condensation-oxidation : Cyclohexanone reacts with ethyl glyoxylate in a trifluoroacetic acid-catalyzed condensation to form ethyl 2-hydroxy-2-(2-oxocyclohexyl)acetate. Subsequent oxidation and aromatization with HIO₃-DMSO yield the final product. Optimal conditions include a 1:10 molar ratio of ethyl glyoxylate to cyclohexanone (yield: 65.4%) and 2 equivalents of HIO₃-DMSO (yield: 60.0%) .
- Alternative intermediates : In pharmaceutical synthesis, the compound serves as a precursor in reactions with morpholino-dihydropyridinone derivatives to form pyrazolo-pyridine carboxylates, as seen in apixaban intermediate synthesis .
Table 1 : Key Reaction Conditions
| Step | Reagents/Catalysts | Molar Ratio | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclohexanone, ethyl glyoxylate, TFA | 10:1 (cyclohexanone:glyoxylate) | 65.4% | |
| 2 | HIO₃-DMSO | 2:1 (HIO₃:intermediate) | 60.0% |
Q. How is the structure of this compound validated?
- Methodological Answer : Post-synthesis characterization employs:
- ¹H/¹³C NMR : Signals for aromatic protons (δ 7.4–8.1 ppm), ester methyl groups (δ 1.12–4.30 ppm), and hydroxyl protons (δ 3.67 ppm) confirm substitution patterns .
- IR Spectroscopy : Peaks at ~3480 cm⁻¹ (O-H stretch), 1700–1730 cm⁻¹ (ester/ketone C=O), and 1250 cm⁻¹ (C-O-C ester) .
- Mass Spectrometry (MS) : Molecular ion peaks align with the expected molecular weight (e.g., C₁₀H₁₁IO₄, M⁺ = 322.1 g/mol) .
Advanced Research Questions
Q. What factors influence diastereoselectivity in this compound synthesis?
- Methodological Answer : Diastereomeric outcomes depend on:
- Catalyst choice : Chiral acids (e.g., trifluoroacetic acid) or metal catalysts (e.g., Bi(OTf)₃) can alter stereochemistry .
- Reaction conditions : Anti/syn diastereomer ratios (e.g., 67:33 in ) are influenced by solvent polarity and temperature .
- Steric hindrance : Bulky substituents on reactants may favor specific configurations, as seen in naphthalene-substituted analogs .
Q. How can competing pathways be minimized during synthesis?
- Methodological Answer : Competing reactions (e.g., unintended hydroxylation vs. nitro group formation) are mitigated by:
- Reagent selection : Using HIO₃-DMSO for controlled oxidation instead of harsh nitro-forming agents .
- Steric control : Avoiding bulky reactants that promote hydroxylation via SN1 mechanisms, as observed in naphthalene derivatives .
- Catalytic optimization : Silver nitrate (AgNO₃) and bismuth triflate (Bi(OTf)₃) enhance regioselectivity in iodophenyl reactions .
Q. What analytical strategies resolve contradictions in reaction outcomes?
- Methodological Answer : Discrepancies (e.g., unexpected hydroxylation instead of nitration) are addressed via:
- Comparative NMR analysis : Identify byproducts by matching δ 5.79 ppm (CHOH) to hydroxylated intermediates .
- Mechanistic studies : Probe steric/electronic effects using DFT calculations or isotopic labeling .
- Chromatographic separation : Column chromatography (e.g., silica gel, petroleum ether:ethyl acetate eluent) isolates target compounds from diastereomers .
Table 2 : Common Analytical Challenges and Solutions
| Issue | Diagnostic Tool | Resolution Strategy | Reference |
|---|---|---|---|
| Unintended hydroxylation | ¹H NMR (δ 3.67 ppm OH) | Optimize oxidizing agents | |
| Diastereomer overlap | TLC (Rf = 0.60 in hexanes-EtOAc) | Adjust solvent polarity |
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
